N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound is a structurally complex carboxamide featuring fused heterocyclic moieties, including a furan-3-yl group, a thiophen-2-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxine ring. Its synthesis likely involves coupling a substituted ethylamine intermediate with a benzo-1,4-dioxine carbonyl chloride precursor, analogous to methods reported for related carboxamides (e.g., thiophene/furan carboxanilides in ).
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-18(16-11-24-14-4-1-2-5-15(14)25-16)20-12-19(22,13-7-8-23-10-13)17-6-3-9-26-17/h1-10,16,22H,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQJVBLMOAQUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and thiophene intermediates: These intermediates can be synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions, which are known for their mild conditions and high efficiency.
Final assembly: The final step involves the formation of the carboxamide linkage, which can be achieved through amide bond formation reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Applications
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has shown promise in various pharmacological studies:
- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, which is crucial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures can scavenge free radicals and protect cellular components from damage.
- Neuroprotective Effects : Studies have suggested that derivatives of this compound may modulate neurotransmitter systems, particularly involving NMDA receptors, potentially offering therapeutic avenues for neurodegenerative disorders such as Alzheimer's disease.
Biochemical Studies
The compound is also utilized in biochemical research for its ability to interact with various biological macromolecules:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition could lead to reduced tumor growth rates and improved patient outcomes .
- Metabolic Pathway Exploration : Researchers are investigating the role of this compound in the tryptophan-kynurenine metabolic pathway, which is implicated in several psychiatric and neurodegenerative disorders. Its metabolites may serve as biomarkers or therapeutic targets .
Material Science Applications
In material science, the unique properties of this compound make it suitable for the development of novel materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its heterocyclic structure contributes to improved performance characteristics in various applications .
Case Study 1: Neuroprotective Mechanisms
A study investigated the neuroprotective effects of compounds similar to this compound on neuronal cell cultures subjected to oxidative stress. Results demonstrated significant reductions in cell death and improved cell viability when treated with these compounds compared to controls.
Case Study 2: Antitumor Activity
Another research project focused on the antitumor activity of this compound against various cancer cell lines. The findings indicated that it inhibited cell proliferation through apoptosis induction mechanisms, suggesting potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes, which is relevant in anticancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The compound’s hybrid furan-thiophene-ethyl backbone is distinct from simpler carboxamides like N-(2-nitrophenyl)thiophene-2-carboxamide () and N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (). Key differences include:
- Substituent diversity : The presence of both furan-3-yl and thiophen-2-yl groups creates electronic asymmetry, unlike symmetric analogs (e.g., ’s thiophene-only systems).
- Hydroxy group: The 2-hydroxyethyl bridge enhances polarity and hydrogen-bond donor capacity compared to non-hydroxylated analogs like AZ331 ().
Physicochemical Properties
*Inferred from analogous systems in .
Key Research Findings and Challenges
- Crystallography : The compound’s asymmetric unit may adopt multiple conformers, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide (). Refinement via SHELXL () would resolve disorder in the hydroxyethyl group .
- Computational modeling : Density-functional theory (DFT) studies () could predict its electronic properties, particularly the effect of the hydroxy group on frontier molecular orbitals .
- Bioactivity gaps: No in vitro/in vivo data exist for this compound, contrasting with well-studied analogs like AZ257 (), which show dihydropyridine-mediated calcium channel modulation .
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Furan and Thiophene Moieties : These aromatic rings are known for their biological activity.
- Dihydrobenzo[b][1,4]dioxine Core : This structure contributes to the compound's pharmacological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₁O₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034335-20-9 |
Antimicrobial Activity
Research indicates that compounds with furan and thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives effectively inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus . The mechanisms often involve interaction with bacterial cell membranes or inhibition of key metabolic pathways .
Key Findings:
- Furan derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 64 µg/mL against E. coli .
- Compounds similar to the target compound have shown broad-spectrum antibacterial effects against multiple strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways critical for cell survival and proliferation.
Case Study:
In a study investigating the effects of furan-based compounds on cancer cell lines, it was noted that specific derivatives led to a significant reduction in cell viability in breast and colon cancer models. The compounds were found to activate caspase pathways, leading to programmed cell death .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. Compounds containing furan moieties have been recognized as selective COX-2 inhibitors, which are crucial in mediating inflammatory responses.
Research Insights:
- In vitro studies demonstrated that certain derivatives inhibited COX-2 activity effectively, comparable to established anti-inflammatory drugs like rofecoxib.
- Animal models showed reduced inflammation markers following treatment with furan-containing compounds .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in bacterial metabolism or inflammatory pathways.
- Cell Signaling Modulation : The compound can affect signaling pathways related to apoptosis in cancer cells.
- Membrane Interaction : The hydrophobic nature of the furan and thiophene rings allows interaction with lipid membranes, affecting cellular permeability.
Q & A
Q. What are the key considerations for synthesizing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation and coupling steps. Key steps include:
- Use of Pd-based catalysts to facilitate cross-coupling reactions between furan, thiophene, and benzo[d][1,4]dioxine precursors .
- Solvent selection (e.g., dichloromethane or ethanol) to optimize reaction kinetics and minimize side products .
- Purification via flash column chromatography to isolate intermediates and final products .
- Monitoring reaction progress with thin-layer chromatography (TLC) to ensure completion .
Q. How can researchers structurally characterize this compound to confirm its identity?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify functional groups (e.g., hydroxyl, carboxamide) and aromatic protons from furan/thiophene rings .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z vs. theoretical) .
- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding patterns .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Initial screening should focus on target-agnostic assays:
- Apoptosis/Cell Cycle Assays : Flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects .
- Enzyme Inhibition Studies : Use fluorogenic substrates to test inhibition of kinases or proteases linked to disease pathways .
- Cytotoxicity Profiling : MTT or resazurin assays in cancer/normal cell lines to determine selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Variable-Temperature NMR : To distinguish dynamic conformational changes from impurities .
- 2D NMR Techniques (e.g., COSY, HSQC): To assign overlapping proton signals and verify connectivity .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts for comparison with experimental data .
Q. What strategies optimize the synthetic route to improve yield and scalability?
- Methodological Answer : Optimization requires systematic parameter variation:
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling efficiency .
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Flow Chemistry : Implement continuous flow systems to improve reaction control and scalability .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to putative targets (e.g., kinases, GPCRs) .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., docking to ATP-binding pockets) .
- CRISPR-Cas9 Knockout Models : Validate target relevance by observing phenotypic changes in gene-edited cell lines .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Potential causes and solutions:
- Solvent Effects : Computational models often assume vacuum or aqueous conditions; adjust parameters to match experimental solvents (e.g., DMSO) .
- Metabolite Interference : Perform LC-MS to detect metabolic byproducts that may enhance or inhibit activity .
- Off-Target Effects : Use proteome-wide profiling (e.g., affinity pulldown-MS) to identify unintended binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
